5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Hydrogen bond donor count Synthetic intermediate Cyclocondensation precursor

5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 394682-47-4, MFCD01428353) is a 4,5-dihydro-1H-pyrazole-1-carbothioamide derivative bearing a furan-2-yl substituent at position 5, a 4-methoxyphenyl group at position 3, and an unsubstituted carbothioamide (–C(=S)NH₂) at the N1 position. It is supplied as a research-grade building block (typically 95% purity) with a molecular weight of 301.37 g/mol, cLogP of 1.805, topological polar surface area of 63.99 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C15H15N3O2S
Molecular Weight 301.36
CAS No. 394682-47-4
Cat. No. B3007862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
CAS394682-47-4
Molecular FormulaC15H15N3O2S
Molecular Weight301.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=S)N
InChIInChI=1S/C15H15N3O2S/c1-19-11-6-4-10(5-7-11)12-9-13(14-3-2-8-20-14)18(17-12)15(16)21/h2-8,13H,9H2,1H3,(H2,16,21)
InChIKeyCUKNPEMIZHTAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 394682-47-4): Procurement-Relevant Structural and Physicochemical Profile


5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 394682-47-4, MFCD01428353) is a 4,5-dihydro-1H-pyrazole-1-carbothioamide derivative bearing a furan-2-yl substituent at position 5, a 4-methoxyphenyl group at position 3, and an unsubstituted carbothioamide (–C(=S)NH₂) at the N1 position [1]. It is supplied as a research-grade building block (typically 95% purity) with a molecular weight of 301.37 g/mol, cLogP of 1.805, topological polar surface area of 63.99 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound belongs to the 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide class, which has been investigated for monoamine oxidase inhibition, antimicrobial activity, and as a versatile synthetic intermediate for heterocycle construction [2][3].

Why 4,5-Dihydro-1H-pyrazole-1-carbothioamide Analogs Cannot Be Interchanged with CAS 394682-47-4 Without Quantitative Justification


Within the 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide series, even single-point structural variations produce substantial shifts in biological activity, physicochemical properties, and synthetic utility. The N1-substitution status (unsubstituted –C(=S)NH₂ vs. N-methyl, N-allyl, or N-phenyl) directly controls hydrogen bond donor count, MAO-A vs. MAO-B selectivity ratios, and downstream derivatization potential [1][2]. The electronic character of the 3-aryl group (4-methoxyphenyl vs. p-tolyl vs. 4-fluorophenyl) modulates enzyme inhibition potency by orders of magnitude, with published Ki values spanning from 4 nM to >100,000 nM across close analogs [2][3]. Additionally, the furan-2-yl placement at position 5 vs. position 3 generates regioisomers with distinct molecular recognition profiles. Generic substitution within this scaffold without compound-specific comparative data therefore risks selecting a molecule with fundamentally altered target engagement, selectivity, or reactivity [1][4].

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 394682-47-4) vs. Closest Analogs


Unsubstituted Carbothioamide vs. N-Methyl Carbothioamide: Hydrogen Bond Donor Capacity and Synthetic Versatility

The target compound bears an unsubstituted carbothioamide group (–C(=S)NH₂) at N1, providing one hydrogen bond donor (HBD) [1]. In contrast, the most potent published hMAO-A inhibitor in this series, 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, bears an N-methyl substituent that eliminates the HBD (HBD = 0) and blocks the primary amine required for subsequent cyclocondensation reactions such as thiazole or thiadiazole formation [2][3]. This structural distinction is critical for procurement decisions: the unsubstituted carbothioamide functions as a versatile synthetic intermediate amenable to N-functionalization or heterocycle annulation, whereas the N-methyl analog is a terminal screening compound with no further derivatization potential at this position [3].

Hydrogen bond donor count Synthetic intermediate Cyclocondensation precursor

4-Methoxyphenyl vs. p-Tolyl at Position 3: Impact on MAO Inhibition Selectivity Profile

The p-tolyl analog, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 686725-78-0), has experimentally determined Ki values of 4 nM for MAO-A and 170 nM for MAO-B, yielding a selectivity index (MAO-B/MAO-A) of approximately 42.5 [1]. The replacement of the 4-methyl group with a 4-methoxy substituent (as in the target compound) introduces an additional hydrogen bond acceptor and increases electron density on the aryl ring, which is predicted to alter the binding mode within the MAO active site based on docking studies of the related N-methyl-4-methoxyphenyl analog that achieved an IC₅₀ of 1.0 × 10⁻³ µM (1 nM) against hMAO-A [2]. While direct experimental hMAO inhibition data for the target compound have not been published, the documented potency cliff between p-tolyl (Ki = 4 nM) and 4-fluorophenyl (Ki = 8 nM for MAO-A; Ki = 370 nM for MAO-B, selectivity index ≈ 46) analogs demonstrates that single-atom changes at the 3-aryl position produce measurable shifts in both potency and isoform selectivity [1][3].

Monoamine oxidase inhibition MAO-A/MAO-B selectivity Structure-activity relationship

Physicochemical Differentiation: cLogP and Polar Surface Area of CAS 394682-47-4 vs. Des-Carbothioamide and N-Allyl-difuryl Analogs

The target compound has a calculated LogP (cLogP) of 1.805 and a topological polar surface area (TPSA) of 63.99 Ų [1]. Removal of the carbothioamide group, yielding 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (CAS 625109-30-0, C₁₄H₁₄N₂O₂, MW 242.28), reduces TPSA to approximately 38 Ų and increases cLogP by approximately 1.0–1.5 log units (estimated), substantially altering membrane permeability and solubility profiles [2]. Conversely, the structural isomer N-allyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (same molecular formula C₁₅H₁₅N₃O₂S, MW 301.4) replaces the 4-methoxyphenyl with a second furan ring and introduces an N-allyl substituent, eliminating the methoxy oxygen HBA and the aryl hydrophobic surface while adding an alkene—changes that redistribute lipophilicity and metabolic vulnerability . The target compound occupies a distinct property space with balanced lipophilicity and the full complement of carbothioamide hydrogen bonding functionality intact.

Lipophilicity Drug-likeness Physicochemical property comparison

Antimicrobial Potential: Class-Level Inference from the p-Tolyl Analog with Quantified MIC and Zone-of-Inhibition Data

The p-tolyl analog, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, served as a precursor for synthesizing thiazole, 1,3,4-thiadiazole, and pyrano[2,3-d]thiazole derivatives that were screened against Aeromonas hydrophila, Yersinia enterocolitica, Listeria monocytogenes, and Staphylococcus aureus [1]. The pyrazoline-carbothioamide intermediate itself (structurally analogous to the target compound with p-tolyl replacing 4-methoxyphenyl) and its derivatives produced inhibition zones ranging from 14.5 to 25.3 mm at 100 µg/mL and MIC values between 10 and 40 µg/mL across the four bacterial strains, with selected derivatives matching or exceeding gentamicin (MIC = 10 µg/mL) and tetracycline (MIC = 30 µg/mL) as reference standards [1]. The target compound, bearing the identical carbothioamide and furan pharmacophores, is positioned as a direct synthetic entry point to analogous antimicrobial heterocycle libraries, with the 4-methoxy substituent offering an additional HBA for potential target interaction refinement [1][2].

Antibacterial activity Minimum inhibitory concentration Gram-positive and Gram-negative bacteria

Regioisomeric Differentiation: 5-(Furan-2-yl)-3-(4-methoxyphenyl) vs. 3-(Furan-2-yl)-5-(4-methoxyphenyl) Carbothioamide Scaffolds

The target compound places the furan-2-yl group at the 5-position of the dihydropyrazole ring and the 4-methoxyphenyl at the 3-position. The regioisomeric scaffold, exemplified by 3-(furan-2-yl)-5-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide (CAS 799777-23-4, C₂₁H₁₉N₃O₂S, MW 377.46), reverses this arrangement and additionally introduces N-phenyl substitution . This positional exchange alters the spatial relationship between the heteroaryl and aryl substituents, which docking studies of related compounds have shown to affect the depth of furan insertion into the MAO active site and the orientation of the aryl group toward the enzyme surface [1]. The 5-furan/3-aryl arrangement of the target compound is more extensively characterized in the MAO and antimicrobial literature than the 3-furan/5-aryl regioisomer [1][2]. Furthermore, the target compound's 3-(4-methoxyphenyl) placement positions the electron-rich aryl group for conjugation with the C=N bond, a feature that influences the reactivity of the carbothioamide toward electrophilic cyclization reagents [2].

Regioisomerism Molecular recognition Synthetic accessibility

Recommended Application Scenarios for 5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 394682-47-4) Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Antimicrobial Heterocycle Library Construction

As documented with the structurally analogous p-tolyl derivative, the unsubstituted carbothioamide group of CAS 394682-47-4 serves as a direct precursor for cyclocondensation with hydrazonoyl halides and α-halocarbonyl compounds to generate thiazole, 1,3,4-thiadiazole, and pyrano[2,3-d]thiazole derivatives [1]. The p-tolyl analog-derived library yielded compounds with inhibition zones up to 25.3 mm against A. hydrophila and MIC values as low as 10 µg/mL, matching gentamicin. The target compound provides an identical reactive handle with a differentiated 4-methoxyphenyl substituent that introduces an additional hydrogen bond acceptor for SAR exploration [1]. Procurement of this compound is recommended for medicinal chemistry programs seeking to generate focused heterocycle libraries for antibacterial screening where the 4-methoxy pharmacophore is of interest.

Monoamine Oxidase Inhibitor Lead Optimization Starting Point

The 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide scaffold has produced potent MAO inhibitors: the p-tolyl analog (Ki MAO-A = 4 nM, MAO-B = 170 nM) and the 4-fluorophenyl analog (Ki MAO-A = 8 nM, MAO-B = 370 nM) [2][3]. The target compound, with a 4-methoxyphenyl group at position 3 and an unsubstituted carbothioamide, occupies an unexplored region of this SAR landscape. The 4-methoxy substituent is expected to modulate both potency and MAO-A/B selectivity relative to p-tolyl and 4-fluorophenyl congeners [2]. This compound is best deployed as part of a systematic SAR matrix where the 3-aryl substituent is varied while holding the 5-furan-2-yl and unsubstituted carbothioamide constant, enabling direct attribution of activity differences to the 4-methoxyphenyl group.

Physicochemically Balanced Fragment for Structure-Based Drug Design

With a molecular weight of 301.37 Da, cLogP of 1.805, TPSA of 63.99 Ų, a single hydrogen bond donor, and four hydrogen bond acceptors, the target compound falls within lead-like physicochemical space [4]. Its balanced lipophilicity profile (cLogP ~1.8) differentiates it from the more lipophilic des-carbothioamide analog and the N-allyl-difuryl isomer that redistributes polarity. The combination of a synthetically accessible carbothioamide handle, drug-like properties, and the presence of both a heteroaryl (furan) and a functionalized aryl (4-methoxyphenyl) ring makes this compound a suitable fragment or scaffold for structure-based drug design programs targeting enzymes with deep aromatic binding pockets, particularly where the carbothioamide can engage catalytic or allosteric cysteine residues [1].

Negative Control or Comparator in N-Substituted Carbothioamide SAR Studies

Because the target compound bears an unsubstituted –C(=S)NH₂ group, it serves as the appropriate baseline comparator for studies investigating the effect of N-alkyl or N-aryl substitution on MAO inhibition, antimicrobial activity, or synthetic reactivity. The N-methyl analog (hMAO-A IC₅₀ = 1.0 × 10⁻³ µM) and the N-allyl analog (antidepressant activity in vivo) represent functionalized derivatives whose properties can be benchmarked against the unsubstituted parent scaffold [2][3]. Procurement of CAS 394682-47-4 enables rigorous SAR deconvolution where the contribution of the N-substituent can be isolated from the core 3,5-diaryl-pyrazoline-carbothioamide pharmacophore.

Quote Request

Request a Quote for 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.